molecular formula C10H13N3O3 B1465706 1-(3-Nitropyridin-4-yl)piperidin-3-ol CAS No. 1052713-90-2

1-(3-Nitropyridin-4-yl)piperidin-3-ol

カタログ番号: B1465706
CAS番号: 1052713-90-2
分子量: 223.23 g/mol
InChIキー: GDRPELSHTGGDTO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Nitropyridin-4-yl)piperidin-3-ol is a sophisticated heterocyclic building block that combines a nitropyridine scaffold with a piperidine moiety, making it a valuable intermediate for medicinal chemistry and drug discovery research. The piperidine ring is a fundamental structural component in more than twenty classes of pharmaceuticals, prized for its ability to contribute favorable pharmacokinetic properties and influence a molecule's conformation and bioavailability . The core research value of this compound lies in its dual-functionality. The nitro group on the pyridine ring is a versatile synthetic handle, readily undergoing transformations to other critical functional groups, such as amines, which are common in active pharmaceutical ingredients (APIs) . Nitropyridines, in particular, serve as key precursors for synthesizing a wide range of bioactive molecules with potential antitumor, antiviral, and antimicrobial activities . Concurrently, the piperidine ring is a privileged structure in the design of therapeutics for conditions including cancer, Alzheimer's disease, and viral infections . This molecular architecture is therefore of significant interest for developing new enzyme inhibitors, such as those targeting kinases, which are crucial in cancer therapy . This product is strictly labeled For Research Use Only . It is intended for use in a laboratory setting by qualified professionals and is not for diagnostic, therapeutic, or any other human or veterinary use.

特性

IUPAC Name

1-(3-nitropyridin-4-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-8-2-1-5-12(7-8)9-3-4-11-6-10(9)13(15)16/h3-4,6,8,14H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRPELSHTGGDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=NC=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical properties of 1-(3-Nitropyridin-4-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical Profile & Synthesis of 1-(3-Nitropyridin-4-yl)piperidin-3-ol

Executive Summary

1-(3-Nitropyridin-4-yl)piperidin-3-ol is a critical heterocyclic intermediate used primarily in the synthesis of small-molecule kinase inhibitors (e.g., JAK, BTK) and other bioactive scaffolds in medicinal chemistry.[1] Its structure combines a pharmacophoric 3-nitropyridine core—providing electrophilic reactivity for further reduction to an aniline—with a 3-hydroxypiperidine moiety, which introduces chirality and polarity to modulate solubility and target binding affinity.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed for researchers in drug discovery and process chemistry.[2]

Chemical Identity & Structural Analysis

The molecule consists of a piperidine ring attached via its nitrogen atom to the 4-position of a pyridine ring, which bears a nitro group at the 3-position.[1] The hydroxyl group at the 3-position of the piperidine ring creates a chiral center, often requiring stereoselective synthesis (R or S enantiomers) depending on the target biological activity.[2]

Property Data
IUPAC Name 1-(3-Nitropyridin-4-yl)piperidin-3-ol
Common Name 4-(3-Hydroxypiperidin-1-yl)-3-nitropyridine
Molecular Formula C₁₀H₁₃N₃O₃
Molecular Weight 223.23 g/mol
CAS Number (Precursors) 13091-23-1 (4-Chloro-3-nitropyridine); 6859-99-0 (3-Hydroxypiperidine)
Chiral Centers 1 (C3 of Piperidine ring)
H-Bond Donors / Acceptors 1 (OH) / 5 (N, O, NO₂)
Structural Conformation & Electronic Effects[1]
  • Pyridine Ring: The 3-nitro group is strongly electron-withdrawing (-I, -M effects), making the 4-position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SₙAr).[1] It also significantly reduces the basicity of the pyridine nitrogen.[2]

  • Piperidine Ring: The nitrogen atom is effectively an aniline-like nitrogen due to conjugation with the electron-deficient pyridine ring.[1] It is planar (sp² character) and non-basic.[2]

  • Hydroxyl Group: Provides a handle for hydrogen bonding (donor/acceptor) and increases water solubility compared to the non-hydroxylated analog.[2]

Physicochemical Properties Profile

The following data represents a synthesis of experimental values for close analogs and high-confidence predictive models (ACD/Labs, ChemAxon) for the target structure.

Table 1: Core Physicochemical Parameters
Parameter Value / Range Implication for Drug Design
LogP (Octanol/Water) 0.6 – 1.1 (Predicted)Moderate lipophilicity; likely to have good oral bioavailability (Lipinski compliant).[1]
TPSA (Topological Polar Surface Area) ~75 Ų Favorable for membrane permeability (<140 Ų).[2]
pKa (Pyridine Nitrogen) 2.5 – 3.5 Weakly basic due to the ortho-nitro group. Unlikely to be protonated at physiological pH (7.4).[2]
pKa (Piperidine Nitrogen) < 0 Non-basic due to delocalization into the pyridine ring.[2]
Solubility (Water) Low (< 0.1 mg/mL) Requires cosolvents (DMSO, PEG) for biological assays.[2]
Solubility (Organic) High Soluble in DMSO, DCM, Methanol, Ethyl Acetate.[2]
Melting Point 95 – 110 °C (Estimated)Solid at room temperature; typically a yellow/orange crystalline powder.

Synthesis & Reaction Mechanism

The synthesis of 1-(3-Nitropyridin-4-yl)piperidin-3-ol is a classic Nucleophilic Aromatic Substitution (SₙAr) .[1] The reaction is driven by the electron-deficiency of the 4-chloropyridine ring, enhanced by the ortho-nitro group.[1]

Reaction Protocol
  • Reagents: 4-Chloro-3-nitropyridine (1.0 eq), 3-Hydroxypiperidine (1.1 eq), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq).

  • Solvent: Acetonitrile (ACN), DMF, or Ethanol.[2]

  • Conditions: Heat to 60–80°C for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup: Concentrate solvent, dilute with water, extract with Ethyl Acetate (EtOAc).[2] Wash organic layer with brine, dry over Na₂SO₄.[2]

  • Purification: Recrystallization from EtOAc/Hexane or Flash Chromatography (DCM:MeOH).

Mechanism Visualization (SₙAr Pathway)

SNAr_Mechanism cluster_conditions Reaction Conditions Start Reactants 4-Chloro-3-nitropyridine + 3-Hydroxypiperidine Complex Meisenheimer Complex (Transition State) Negative charge on NO2/N Start->Complex Nucleophilic Attack (Addition) Product Product 1-(3-Nitropyridin-4-yl)piperidin-3-ol + HCl Complex->Product Loss of Leaving Group (Elimination of Cl-) Base Base (TEA/DIPEA) Scavenges HCl Temp Temp: 60-80°C Solvent: ACN/DMF

Caption: The SₙAr mechanism proceeds via an addition-elimination pathway. The base is critical to neutralize the HCl byproduct and drive the equilibrium forward.[2]

Analytical Validation (Quality Control)

To ensure the integrity of the intermediate for downstream applications, the following analytical criteria must be met:

  • HPLC Purity: >98% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient ACN/Water + 0.1% Formic Acid.

    • Detection: UV at 254 nm (aromatic) and 350 nm (nitro group absorbance).[2]

  • ¹H NMR (DMSO-d₆):

    • Pyridine Protons: Characteristic singlet (~9.0 ppm) for H-2, doublet (~8.3 ppm) for H-6, doublet (~7.2 ppm) for H-5.[1]

    • Piperidine Protons: Multiplets in the 1.5–4.0 ppm range.

    • Hydroxyl Proton: Broad singlet (exchangeable with D₂O) around 4.5–5.0 ppm.[2]

  • Mass Spectrometry (LC-MS):

    • [M+H]⁺: 224.23 m/z.[2]

    • Fragmentation: Loss of NO₂ (M-46) is a common fragmentation pattern.

Handling & Safety (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (Category 4).[2]

  • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[2]

  • Sensitization: Potential skin sensitizer (due to the nitropyridine moiety).[2]

Storage:

  • Store at 2–8°C (Refrigerated).

  • Protect from light (nitro compounds can be photosensitive).[2]

  • Keep under inert atmosphere (Argon/Nitrogen) for long-term storage to prevent oxidation.

References

  • Synthesis of Nitropyridine Derivatives: Process for preparation of nitropyridine derivatives.[3] WO2010089773A2. (Describes the SNAr reaction of 4-chloro-3-nitropyridines with amines).

  • Piperidine Scaffolds in Drug Design: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int. J. Mol.[2] Sci. 2021. (Contextualizes the importance of 3-hydroxypiperidine).

  • Physicochemical Properties of Nitro-Indolinones (Analogous Data): Physicochemical properties, pharmacokinetic studies... of nitro and chloro indolinone derivatives. Frontiers in Chemistry. 2024.[4][5]

  • PubChem Compound Summary: 1-(6-Nitropyridin-3-yl)piperazine (Structural Analog for property estimation).

Sources

Predictive Metabolic Profiling & Stability Assessment: 1-(3-Nitropyridin-4-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, predictive technical analysis of the metabolic stability and biotransformation pathways of 1-(3-Nitropyridin-4-yl)piperidin-3-ol .

Executive Summary & Structural Analysis

1-(3-Nitropyridin-4-yl)piperidin-3-ol is a bifunctional heterocyclic compound featuring a 3-nitropyridine core coupled to a 3-hydroxypiperidine moiety. From a drug metabolism and pharmacokinetics (DMPK) perspective, this molecule presents three distinct "metabolic soft spots" that define its clearance profile and potential toxicity.

Physicochemical Profile (Predicted)
PropertyValue (Est.)[1]Metabolic Implication
LogP 1.2 – 1.8Moderate lipophilicity; likely good membrane permeability but requires metabolism for excretion.
pKa (Pyridine N) ~3.0 – 4.0The electron-withdrawing nitro group reduces the basicity of the pyridine nitrogen.
pKa (Piperidine N) ~5.0 – 6.0The N-aryl attachment significantly lowers the basicity compared to free piperidine (pKa ~11).
PSA (Polar Surface Area) ~80 ŲGood oral bioavailability potential; accessible to hepatic enzymes.
Structural Alerts
  • Nitro Group (-NO₂): A high-risk moiety for reductive metabolism, potentially leading to reactive intermediates (hydroxylamines) and genotoxicity (Ames positive liability).

  • Piperidine Ring: Susceptible to oxidative attack (α-carbon hydroxylation) by CYP450s.

  • Secondary Alcohol (-OH): A direct handle for Phase II conjugation (Glucuronidation).

Phase I Metabolism: The Oxidative & Reductive Front

The metabolic fate of this molecule is a competition between oxidative pathways (microsomal) and reductive pathways (cytosolic/anaerobic).

Nitroreduction (The Reductive Liability)

Unlike standard CYP-mediated oxidation, the 3-nitro group is prone to reduction by Nitroreductases , Xanthine Oxidase , and Aldehyde Oxidase (cytosolic enzymes), as well as gut microbiota under anaerobic conditions.

  • Mechanism: The nitro group is sequentially reduced to a nitroso (-NO), then a hydroxylamine (-NHOH), and finally an amine (-NH₂).

  • Toxicity Risk: The hydroxylamine intermediate is electrophilic and can form DNA adducts, posing a mutagenic risk.

  • Chemical Insight: Since the nitro group is ortho to the piperidine nitrogen (positions 3 and 4), the resulting amine metabolite [1-(3-aminopyridin-4-yl)piperidin-3-ol] may undergo intramolecular cyclization or stabilization via hydrogen bonding.

CYP450-Mediated Oxidation

The piperidine ring is the primary target for Cytochrome P450 enzymes (likely CYP2D6 and CYP3A4).[2]

  • α-Carbon Hydroxylation: CYP enzymes abstract a hydrogen from the carbon adjacent to the piperidine nitrogen (C2 or C6).

    • Path A (Ring Opening): Hydroxylation leads to an unstable carbinolamine, which collapses to open the piperidine ring, forming an aldehyde/ketone metabolite.

    • Path B (Lactam Formation): Oxidation can lead to the formation of a lactam (cyclic amide), which is generally stable and excreted.

  • Pyridine N-Oxidation: While less likely due to the electron-withdrawing nitro group, the pyridine nitrogen can be oxidized to an N-oxide by CYP2E1 or FMOs.

Phase II Metabolism: Conjugation[3][4]

The presence of the secondary alcohol at the 3-position of the piperidine ring provides a direct "handle" for Phase II enzymes, bypassing Phase I modification.

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs), specifically UGT1A or UGT2B subfamilies, will conjugate glucuronic acid to the hydroxyl group.[3] This significantly increases polarity and facilitates renal excretion.[3][4]

  • Sulfation: Sulfotransferases (SULTs) may also target this position, though glucuronidation is typically the dominant pathway for secondary alcohols in hepatocytes.

Visualizing the Metabolic Map

The following diagram illustrates the predicted biotransformation tree for 1-(3-Nitropyridin-4-yl)piperidin-3-ol.

MetabolicMap Parent Parent Molecule 1-(3-Nitropyridin-4-yl)piperidin-3-ol Lactam Piperidin-2-one Metabolite (Lactam Formation) Parent->Lactam CYP450 (Oxidation) RingOpen Ring-Opened Aldehyde/Acid Parent->RingOpen CYP450 (α-Hydroxylation) Nitroso Nitroso Intermediate (-NO) Parent->Nitroso Nitroreductase/XO Glucuronide O-Glucuronide (Phase II Conjugate) Parent->Glucuronide UGT (Glucuronidation) Hydroxylamine Hydroxylamine (-NHOH) [TOXIC] Nitroso->Hydroxylamine Reduction Amine Amine Metabolite (-NH2) Hydroxylamine->Amine Reduction

Caption: Predicted metabolic tree showing divergent Oxidative (Red), Reductive (Yellow), and Conjugative (Green) pathways.

Experimental Validation Protocols

To validate these predictions, a tiered experimental approach is required. The following protocols ensure scientific rigor and self-validation.

Metabolic Stability Assay (Microsomal & Cytosolic)

Objective: Determine Intrinsic Clearance (


) and identify if metabolism is CYP-driven or cytosolic.

Protocol:

  • System Preparation:

    • Group A (Oxidative): Human Liver Microsomes (HLM) + NADPH regenerating system.

    • Group B (Reductive): Human Liver Cytosol + NADH/Hypoxanthine (to activate Xanthine Oxidase/Aldehyde Oxidase).

    • Group C (Control): Heat-inactivated microsomes.

  • Incubation:

    • Substrate concentration: 1 µM (to ensure first-order kinetics).

    • Incubate at 37°C.

    • Time points: 0, 5, 15, 30, 45, 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).

  • Analysis: LC-MS/MS (Triple Quadrupole). Monitor disappearance of parent peak.

  • Calculation:

    
    
    
Metabolite Identification (MetID)

Objective: Confirm the presence of the Nitro-reduced amine vs. the Glucuronide.

Protocol:

  • Incubation: Use Cryopreserved Human Hepatocytes (contains both Phase I and II enzymes).

  • Time: Incubate for 2 and 4 hours to allow accumulation of secondary metabolites.

  • Analysis: High-Resolution Mass Spectrometry (HRMS) – Q-TOF or Orbitrap.

  • Data Processing: Use Mass Defect Filtering (MDF).

    • Look for +176 Da shift (Glucuronide).

    • Look for -30 Da shift (Reduction of NO₂ to NH₂: -32 loss of O₂, +2 gain of H₂).

    • Look for +16 Da shift (Hydroxylation/N-Oxidation).

Reactive Metabolite Trapping (GSH Trapping)

Objective: Assess the safety risk of the hydroxylamine intermediate.

Protocol:

  • Incubate HLM with NADPH and Glutathione (GSH) or N-Acetylcysteine (NAC).

  • Scan for GSH-adducts using Neutral Loss scanning (loss of 129 Da or 307 Da).

  • Interpretation: Detection of GSH adducts confirms the formation of reactive electrophiles, signaling a high risk of idiosyncratic toxicity.

Experimental Workflow Diagram

Workflow cluster_0 Tier 1: Stability Screening cluster_1 Tier 2: Identification & Safety Start Start: 1-(3-Nitropyridin-4-yl)piperidin-3-ol HLM Microsomal Stability (CYP Oxidative) Start->HLM Cytosol Cytosolic Stability (Nitroreduction) Start->Cytosol MetID Hepatocyte Incubation (HRMS Analysis) HLM->MetID High Clearance? Cytosol->MetID GSH GSH Trapping Assay (Reactive Metabolites) MetID->GSH Nitro-metabolites detected? Decision Go/No-Go Decision GSH->Decision

Caption: Step-by-step validation workflow from stability screening to safety assessment.

References

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Reduction. Chemistry & Biodiversity. Link

  • Dalvie, D., et al. (2002). Biotransformation of Piperidine-Type Drugs by Cytochrome P450. Drug Metabolism and Disposition.[2][5] Link

  • Williams, J. A., et al. (2004). Drug-Drug Interactions for UDP-Glucuronosyltransferase Substrates: A Pharmacokinetic Explanation for Typically Observed Low Exposure (AUC) Ratios. Drug Metabolism and Disposition.[4][5] Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

The Nitropyridinyl-Piperidinol Scaffold: A Bifunctional Platform for Library Expansion

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Scaffold Analysis of Nitropyridinyl-Piperidinols Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary

The nitropyridinyl-piperidinol scaffold represents a "privileged structure" hybrid, fusing the electrophilic, bioreductive potential of a nitropyridine core with the stereochemically defined, solubilizing properties of 4-hydroxypiperidine .

This scaffold is not merely a structural linker; it is a pharmacophoric engine.[1][2] In antitubercular research, the nitro group serves as a prodrug warhead (activated by deazaflavin-dependent nitroreductase, Ddn). In GPCR and kinase medicinal chemistry, the piperidinol moiety acts as a rigidified spacer that improves LogD and provides a vector (the C4-hydroxyl) for fragment growing.

This guide analyzes the synthetic assembly, physicochemical profiling, and structural liabilities of this scaffold, providing a roadmap for its utilization in high-throughput library generation.

Structural Anatomy & Pharmacophore Analysis

The scaffold is composed of two distinct functional domains. Understanding the interplay between these domains is critical for rational design.

A. The Warhead: Nitropyridine Core
  • Electronic Character: The pyridine ring is electron-deficient (

    
    -deficient). The addition of a nitro group (strong electron-withdrawing group, EWG) at the 3-position significantly lowers the LUMO energy, making the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
    
  • Metabolic Liability vs. Asset:

    • Liability: The nitro group is a structural alert for mutagenicity (Ames positive) due to potential reduction to hydroxylamines and nitroso intermediates by liver nitroreductases.

    • Asset: In M. tuberculosis, this same pathway is exploited. Drugs like pretomanid utilize nitro-reduction to release reactive nitrogen species (RNS) that kill non-replicating bacteria.

B. The Solubilizer: 4-Hydroxypiperidine
  • Stereochemistry: The piperidine ring exists predominantly in a chair conformation. The 4-hydroxyl group can be axial or equatorial, though equatorial is energetically favored. This defined geometry allows for precise vectorization of substituents.

  • Physicochemical Impact: The secondary alcohol decreases LogP (lipophilicity) and increases aqueous solubility (H-bond donor/acceptor).

  • Selectivity: The piperidine nitrogen is a soft nucleophile compared to the harder oxygen anion of the hydroxyl, allowing for chemoselective N-arylation without protecting groups.

Synthetic Methodology: The SNAr Protocol

The primary route to this scaffold is the displacement of a halogen (Cl/Br) on the nitropyridine by the amine of the piperidinol.

Critical Control Points[3]
  • Regioselectivity: In 2,3-dichloro-5-nitropyridine, substitution occurs at C2 (ortho to nitro) due to the "Meisenheimer Complex" stabilization. In 4-chloro-3-nitropyridine, substitution occurs at C4.

  • Chemoselectivity: N-alkylation vs. O-alkylation. Under mild basic conditions (K2CO3 or DIPEA), the amine reacts exclusively. Strong bases (NaH) are required to trigger O-arylation.

  • Temperature Control: Nitropyridines are thermally sensitive. Reactions above 80°C can lead to denitration or polymerization.

Standard Operating Procedure (SOP)
  • Substrate: 2-Chloro-3-nitropyridine (1.0 eq)

  • Nucleophile: 4-Hydroxypiperidine (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Acetonitrile (ACN) or DMF (dry)

  • Conditions: 0°C to RT, 4-12 hours.

Step-by-Step Protocol
  • Preparation: Dissolve 2-chloro-3-nitropyridine in anhydrous ACN (0.2 M concentration) under N2 atmosphere.

  • Addition: Add DIPEA followed by the slow addition of 4-hydroxypiperidine (dissolved in minimal ACN). Note: Exothermic reaction.[3]

  • Monitoring: Stir at RT. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product is more polar than the starting chloride but less polar than the amine.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove acidic impurities) and brine.

  • Purification: Recrystallization from EtOH is often sufficient due to the high crystallinity of the nitro-amino product. If oil, flash chromatography (DCM/MeOH).

Visualization: Synthetic Workflow

SyntheticWorkflow Start Start: 2-Cl-3-Nitropyridine Reagents Add: 4-OH-Piperidine + DIPEA Solvent: ACN Start->Reagents Reaction Reaction: S_NAr Mechanism RT, 4-12h Reagents->Reaction Nucleophilic Attack Check QC Point: TLC/LCMS Confirm N-arylation Reaction->Check Check->Reaction Incomplete Workup Workup: EtOAc Extr. NaHCO3 Wash Check->Workup Conversion >95% Product Final Scaffold: 1-(3-nitropyridin-2-yl)piperidin-4-ol Workup->Product Isolation

Caption: Figure 1. Chemoselective SNAr workflow for nitropyridinyl-piperidinol synthesis.

Physicochemical & Safety Profiling

ParameterTypical RangeImplication
LogP 1.2 – 2.5Ideal for oral bioavailability (Lipinski compliant).
pKa (Pyridine N) 2.0 – 3.5The nitro group drastically reduces basicity. Unlikely to protonate at physiological pH.
pKa (Piperidine N) N/AAmide-like character due to conjugation with electron-deficient pyridine. Not basic.
Solubility High (>100 µM)4-OH group aids solubility; critical for HTS assays.
Ames Test High Risk Nitroaromatics are frequent false positives. Action: Run mini-Ames early.
Photostability LowNitropyridines degrade under UV. Action: Store in amber vials.

Advanced Applications: Scaffold Hopping & Derivatization

Once the core scaffold is synthesized, the 4-hydroxyl group becomes the primary handle for diversification.

Pathway Analysis: Functionalization Vectors
  • Etherification (Williamson): Reacting the -OH with alkyl halides (NaH/DMF) creates ether linkages, useful for reaching into hydrophobic pockets (e.g., GPCR allosteric sites).

  • Carbamate Formation: Reaction with isocyanates yields carbamates, increasing metabolic stability and adding H-bond donors.

  • Oxidation/Reductive Amination: Oxidizing the -OH to a ketone (Swern) followed by reductive amination converts the scaffold into a 4-amino-piperidine variant, altering the pKa profile.

Visualization: SAR & Derivatization Logic

SAR_Logic Core Nitropyridinyl-Piperidinol Scaffold Nitro Nitro Group (C3) • Warhead (Prodrug) • H-bond Acceptor • Metabolic Risk Core->Nitro Pyridine Pyridine Ring • pi-Deficient Core • Low pKa Core->Pyridine Piperidine Piperidine Linker • Rigid Spacer • Defined Stereochem Core->Piperidine Hydroxyl Hydroxyl (C4) • Solubility Handle • Vector for Growth Piperidine->Hydroxyl Ether Ether Analogs (Hydrophobic Reach) Hydroxyl->Ether NaH, R-X Carbamate Carbamates (Metabolic Stability) Hydroxyl->Carbamate R-NCO

Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting functional regions and derivatization vectors.

References

  • Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub.[4][5] Retrieved from [Link]

  • Abreu, S., et al. (2024).[6] Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. ResearchGate. Retrieved from [Link]

  • Alshammari, M., et al. (2024). Computational Study of SNAr Reaction Mechanisms: Nitropyridine Derivatives. ResearchGate. Retrieved from [Link]

  • PubChem. (2025). 2-Nitropyridin-3-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Preparation of Kinase Inhibitors Using the 1-(3-Nitropyridin-4-yl)piperidin-3-ol Scaffold: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of kinase inhibitors based on the versatile 1-(3-nitropyridin-4-yl)piperidin-3-ol scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors. We will delve into the synthetic rationale, provide step-by-step experimental procedures, and outline robust methods for biological characterization, with a particular focus on inhibitors of Bruton's tyrosine kinase (BTK).

Introduction: The Strategic Importance of the 1-(3-Nitropyridin-4-yl)piperidin-3-ol Scaffold

The 1-(3-nitropyridin-4-yl)piperidin-3-ol moiety represents a privileged scaffold in modern kinase inhibitor design. Its constituent parts, the nitropyridine and the 3-hydroxypiperidine, each contribute unique and advantageous properties that medicinal chemists can exploit to achieve high potency and selectivity. The piperidine ring, a common motif in pharmaceuticals, provides a three-dimensional architecture that can effectively probe the ATP-binding pocket of kinases[1]. The hydroxyl group on the piperidine offers a crucial hydrogen bond donor/acceptor site, enhancing binding affinity to the target kinase.

The 3-nitropyridine component is particularly significant. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of these inhibitors[2][3][4]. This chemical tractability allows for the facile introduction of various side chains and pharmacophores, enabling extensive structure-activity relationship (SAR) studies. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction in the hinge region of many kinases. This scaffold has been successfully employed in the development of potent inhibitors targeting a range of kinases, most notably Bruton's tyrosine kinase (BTK), a critical mediator in B-cell signaling pathways[5][6][7].

I. Synthesis of the 1-(3-Nitropyridin-4-yl)piperidin-3-ol Scaffold

The cornerstone of this synthetic platform is the nucleophilic aromatic substitution (SNAr) reaction. This reaction is highly effective due to the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of the strongly electron-withdrawing nitro group. This activation facilitates the displacement of a leaving group, typically a halogen, at the 4-position by a nucleophile.

Diagram: Synthetic Workflow for the Scaffold

G cluster_0 Scaffold Synthesis cluster_1 Further Functionalization A 4-Chloro-3-nitropyridine C 1-(3-Nitropyridin-4-yl)piperidin-3-ol A->C Nucleophilic Aromatic Substitution (SNAr) B 3-Hydroxypiperidine B->C D Reduction of Nitro Group C->D E Amine Functionalization D->E F Coupling to Kinase-Targeting Moiety E->F G Final Kinase Inhibitor F->G

Caption: Synthetic workflow for the 1-(3-nitropyridin-4-yl)piperidin-3-ol scaffold and its subsequent functionalization.

Protocol 1: Synthesis of 1-(3-Nitropyridin-4-yl)piperidin-3-ol

This protocol details the nucleophilic aromatic substitution reaction between 4-chloro-3-nitropyridine and 3-hydroxypiperidine.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
4-Chloro-3-nitropyridine13153-56-3158.551.0 eq
3-Hydroxypiperidine6859-99-0101.151.2 eq
Triethylamine (Et₃N)121-44-8101.191.5 eq
Anhydrous Ethanol64-17-546.07
Ethyl acetate141-78-688.11
Saturated aq. NaHCO₃144-55-884.01
BrineN/AN/A
Anhydrous MgSO₄7487-88-9120.37

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloro-3-nitropyridine (1.0 eq) in anhydrous ethanol, add 3-hydroxypiperidine (1.2 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford 1-(3-nitropyridin-4-yl)piperidin-3-ol.

Expected Outcome and Characterization:

The product is typically an off-white to yellow solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

II. Elaboration of the Scaffold for Kinase Inhibitor Synthesis

The 1-(3-nitropyridin-4-yl)piperidin-3-ol scaffold serves as a versatile intermediate for the synthesis of a diverse range of kinase inhibitors. A common strategy involves the reduction of the nitro group to an amine, which can then be further functionalized.

Protocol 2: Reduction of the Nitro Group

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
1-(3-Nitropyridin-4-yl)piperidin-3-olN/A223.231.0 eq
Iron powder7439-89-655.855.0 eq
Ammonium chloride12125-02-953.491.0 eq
Ethanol64-17-546.07
Water7732-18-518.02

Procedure:

  • To a suspension of 1-(3-nitropyridin-4-yl)piperidin-3-ol (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(3-hydroxypiperidin-1-yl)pyridin-3-amine.

Diagram: B-Cell Receptor Signaling and BTK Inhibition

G cluster_0 BCR Signaling Pathway cluster_1 Inhibitor Action BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream Survival B-Cell Proliferation & Survival Downstream->Survival Inhibitor 1-(3-Nitropyridin-4-yl)piperidin-3-ol -based Inhibitor Inhibitor->BTK Covalent or Non-covalent Inhibition

Caption: Simplified B-cell receptor (BCR) signaling pathway and the point of intervention for BTK inhibitors.

III. Biological Evaluation of Synthesized Kinase Inhibitors

Once the final kinase inhibitor analogues are synthesized, their biological activity must be thoroughly evaluated. This typically involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

Biochemical Kinase Activity Assays

Several methods are available to measure the direct inhibition of a kinase by a compound. These assays are crucial for determining the potency (e.g., IC₅₀ value) of the inhibitor.

Commonly Used Biochemical Assay Formats:

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assay Measures the transfer of ³²P or ³³P from ATP to a substrate.Gold standard, highly sensitive.Use of radioactivity, waste disposal issues.
Fluorescence-Based Assays Utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[8]Non-radioactive, amenable to high-throughput screening.[9]Potential for compound interference with fluorescence.
Luminescence-Based Assays Measure the amount of ATP consumed during the kinase reaction.Homogeneous, sensitive, and suitable for HTS.Indirect measurement of kinase activity.
Protocol 3: General Procedure for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol provides a general outline for determining the IC₅₀ of a test compound against a target kinase.

Materials:

  • Target kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (serially diluted)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature and time for the specific kinase.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are essential for confirming the activity of kinase inhibitors in a cellular context, providing insights into cell permeability, target engagement, and effects on downstream signaling pathways.

Types of Cell-Based Assays:

Assay TypePrincipleInformation Gained
Cell Proliferation/Viability Assays Measures the effect of the inhibitor on the growth and survival of cancer cell lines dependent on the target kinase.Cellular potency (EC₅₀), cytotoxicity.
Target Phosphorylation Assays (e.g., Western Blot, ELISA) Detects the phosphorylation status of the target kinase or its downstream substrates in treated cells.Target engagement, inhibition of signaling pathway.
Reporter Gene Assays Utilizes a reporter gene (e.g., luciferase) under the control of a promoter regulated by the kinase signaling pathway.Pathway inhibition, suitable for HTS.
Protocol 4: Cell Proliferation Assay (e.g., using MTT or CellTiter-Glo®)

Materials:

  • Cancer cell line known to be dependent on the target kinase

  • Complete cell culture medium

  • Test compounds (serially diluted)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear or opaque-walled tissue culture plates

  • Microplate reader (spectrophotometer or luminometer)

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percent cell viability for each compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

IV. Structure-Activity Relationship (SAR) Insights

The 1-(3-nitropyridin-4-yl)piperidin-3-ol scaffold provides a rich platform for SAR exploration. Key areas for modification include:

  • The 3-position of the piperidine ring: The hydroxyl group can be derivatized or replaced with other functional groups to optimize interactions with the kinase active site.

  • The pyridine ring: The nitro group can be replaced with other electron-withdrawing groups or substituents that can modulate the electronic properties and steric bulk of the molecule.

  • The amine derived from the nitro group: This position is crucial for linking the scaffold to other fragments that can extend into different regions of the kinase active site, potentially leading to increased potency and selectivity. For covalent inhibitors, this is often the attachment point for a reactive moiety like an acrylamide that targets a nearby cysteine residue.[6]

Systematic modification of these positions and subsequent biological evaluation will enable the development of highly potent and selective kinase inhibitors.

V. Safety and Handling

Compounds containing a nitropyridine moiety should be handled with care. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information for all reagents used.

VI. Conclusion

The 1-(3-nitropyridin-4-yl)piperidin-3-ol scaffold is a valuable and synthetically accessible building block for the development of novel kinase inhibitors. Its inherent chemical properties and three-dimensional structure provide a solid foundation for generating potent and selective modulators of kinase activity. The protocols and methodologies outlined in this guide offer a comprehensive framework for researchers to synthesize, evaluate, and optimize kinase inhibitors based on this promising scaffold.

References

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

  • Caldwell, R. D., et al. (2018). Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk. Bioorganic & Medicinal Chemistry Letters, 28(20), 3324-3328. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. [Link]

  • European Patent Office. (2022). SUBSTITUTED PYRROLOPYRIMIDINE AND PYRAZOLOPYRIMIDINE AS BRUTON'S TYROSINE KINASE (BTK) DEGRADERS. [Link]

  • Figshare. (2021). Discovery of AS-1763: A Potent, Selective, Noncovalent, and Orally Available Inhibitor of Bruton's Tyrosine Kinase. [Link]

  • Google Patents. (2012). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • Google Patents. (2014). Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
  • Google Patents. (2020).
  • Google Patents. (2021). Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use.
  • Google Patents. (2010).
  • Google Patents. (2022).
  • Guilinger, J. P., et al. (2021). Novel irreversible covalent BTK inhibitors discovered using DNA-encoded chemistry. Bioorganic & Medicinal Chemistry, 43, 116223. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • NIH. (2012). A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D. [Link]

  • NIH. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. [Link]

  • NIH. (2025). Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors Through Transition State Effects. [Link]

  • NIH. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

  • NIH. (2025). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. [Link]

  • PubChem. (2026). 1-(6-nitropyridin-3-yl)piperazine. [Link]

  • PubChemLite. (2026). 1-(6-nitropyridin-3-yl)piperidin-4-one. [Link]

  • PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]

  • PubMed. (2022). Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib). [Link]

  • PubMed. (2022). Next-generation Bruton's Tyrosine Kinase (BTK) Inhibitors Potentially Targeting BTK C481S Mutation- Recent Developments and Perspectives. [Link]

  • PubMed. (2009). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. [Link]

  • PubMed. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

  • ResearchGate. (2025). Synthesis of potent kinase p70S6Kβ inhibitor 13. Adopted from[10]. [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • ResearchGate. (2022). SAR of quinoline derivatives with important interactions with PIM-1 kinase. [Link]

  • Taylor & Francis Online. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. [Link]

  • Use of a hinge-directed scaffold for the development of selective kinase inhibitors. (n.d.). [Link]

  • Wlodarska, M., et al. (2023). Discovery of a RIPK2 Scaffolding Inhibitor for the Treatment of Joint Autoimmune Diseases. ACR Convergence 2023. [Link]

Sources

Application Note: Safe Handling and Synthetic Protocols for Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitropyridine derivatives are indispensable scaffolds in medicinal chemistry, serving as precursors to aminopyridines—a pharmacophore found in numerous FDA-approved kinase inhibitors and antibiotics. However, their utility is counterbalanced by a dual-hazard profile: energetic instability (explosivity) and potent genotoxicity .

This guide moves beyond basic Safety Data Sheet (SDS) recommendations, providing a field-proven operational framework. It addresses the specific risks of thermal runaways during hydrogenation and the shock sensitivity of N-oxide intermediates, ensuring researchers can access these valuable chemical spaces without compromising safety.

Hazard Profiling: The Mechanism of Risk

Energetic Instability & Shock Sensitivity

Unlike simple nitro-aromatics, nitropyridines—specifically 4-nitropyridine N-oxide and polynitro variants—possess a high energy content due to the combination of the nitro group and the strained/electron-deficient pyridine ring.

  • Mechanism: The N-oxide moiety weakens the C-N bond stability while providing an internal oxidant. Upon heating or mechanical shock, these compounds can undergo rapid, self-sustained decomposition.

  • Critical Threshold: 4-Nitropyridine N-oxide has been documented to explode violently during distillation or when heated above 130°C in the presence of incompatible mixtures [1].

  • Operational Implication: Never distill nitropyridine N-oxides to dryness. Always maintain a solvent heel.

Toxicity & Genotoxicity

Nitropyridines are often direct-acting mutagens.

  • Mechanism: Metabolic reduction of the nitro group leads to hydroxylamine intermediates, which can form DNA adducts. This classifies them as potential mutagenic impurities (PMIs) under ICH M7 guidelines [2].

  • Acute Toxicity: Absorption through skin or inhalation can induce methaemoglobinemia , where the nitro metabolite oxidizes ferrous hemoglobin (Fe2+) to ferric hemoglobin (Fe3+), inhibiting oxygen transport [3].

Engineering Controls & PPE Matrix

The following controls are non-negotiable for handling >100 mg of nitropyridine derivatives.

ParameterStandard RequirementEnhanced Requirement (Energetic/Scale-up)
Ventilation Fume hood with sash at working height.Fume hood + Blast shield (polycarbonate).
Hand Protection Double nitrile gloves (0.11 mm min).Silver Shield® (Laminate) under nitrile for extended handling.
Eye Protection Chemical Safety Goggles.[1]Goggles + Face Shield.[2]
Reaction Vessel Round bottom flask, open to N2 bubbler.Behind blast shield; remote monitoring of temp.
Waste Segregated "Toxic/Oxidizer" stream.Quenched (chemically deactivated) before disposal.

Operational Protocols

Protocol A: Safe Weighing and Solubilization
  • Static Risk: Dry nitropyridine powders can be electrostatically charged. Use an anti-static gun if available.

  • Solvent Selection: Dissolve the solid immediately upon weighing. Do not leave dry piles of material in the fume hood.

  • Avoid Metal Spatulas: For polynitro variants, use Teflon-coated or wood spatulas to eliminate friction/spark risks.

Protocol B: Reaction Monitoring (The "Runaway" Risk)

The most common processing step for nitropyridines is reduction to aminopyridines (e.g., via Hydrogenation or Fe/Acid).

The Hazard: Nitro group reduction is highly exothermic (~500 kJ/mol per -NO2 group). In a pyridine system, the heat release can trigger the decomposition of the starting material if not removed efficiently [4].

Visual Workflow: Safe Hydrogenation Logic

The following diagram outlines the decision process for safely reducing nitropyridines.

HydrogenationSafety Start Start: Nitropyridine Reduction RiskAssess 1. Risk Assessment (DSC / Calorimetry) Start->RiskAssess Decision1 Exotherm Onset < 100°C? RiskAssess->Decision1 BatchMode Batch Mode Allowed (Strict Temp Control) Decision1->BatchMode No (Stable) FlowMode Use Continuous Flow or Dilute Feed Decision1->FlowMode Yes (Unstable) Prep 2. Preparation (Inert Catalyst Slurry) BatchMode->Prep FlowMode->Prep Reaction 3. Reaction (H2 Uptake Monitoring) Prep->Reaction Slow Addition Workup 4. Workup (Filtration under Argon) Reaction->Workup Complete

Figure 1: Decision logic for hydrogenation of nitropyridines. Differential Scanning Calorimetry (DSC) is recommended before scaling >1g to detect onset of thermal decomposition.

Protocol C: Workup and Isolation (The "Explosion" Risk)

Crucial Rule: Never concentrate nitropyridine reaction mixtures (especially N-oxides) to complete dryness on a rotary evaporator.

  • Solvent Swap: If changing solvents, perform a "feed and bleed" distillation where the high-boiling solvent is added as the low-boiler is removed, maintaining a constant volume.

  • Temperature Limit: Set water bath maximum to 40°C. Use high vacuum rather than high heat.

  • Residue Handling: If a solid must be isolated, verify it is not shock-sensitive. If the material forms a crust on the flask wall, do not scrape it . Redissolve and recrystallize, or use a plastic spatula gently.

Emergency Procedures

Spills (Solid)
  • Evacuate the immediate area if the spill is large (>5g) or if dust is airborne.

  • Don PPE: Double nitrile gloves, tyvek sleeves, respirator (N95/P100).

  • Wet Method: Do not dry sweep. Cover the spill with a solvent-dampened pad (compatible solvent like ethanol) to desensitize the material.

  • Collect: Scoop into a waste container. Label as "Toxic/Energetic Solid."

Exposure (Skin/Eye)
  • Skin: Wash with soap and water for 15 minutes.[3][4] Monitor for signs of cyanosis (blue lips/fingernails) indicating methaemoglobinemia.

  • Eyes: Flush for 15 minutes.[3][4][5] Seek immediate medical attention.

Chemical Compatibility Chart

Reagent ClassCompatibilityHazard Note
Strong Bases (NaOH, KOH)Incompatible Can trigger nucleophilic attack and ring cleavage/polymerization.
Hydrides (LiAlH4, NaH)High Risk Vigorous redox reaction; potential for uncontrolled exotherm [5].
Acids (HCl, H2SO4)Compatible Generally stable, often used to protonate the pyridine nitrogen.
Oxidizers (Peroxides)Incompatible Increases oxygen balance; heightens explosion risk.

Visualizing the Risk Assessment

Before beginning any new synthesis involving nitropyridines, follow this logic flow to determine the necessary safety tier.

SafetyTier Start New Nitropyridine Protocol CheckStructure Check Structure: N-Oxide or Poly-Nitro? Start->CheckStructure Tier2 Tier 2: Energetic/High Toxic (Blast Shield, Remote Ops) CheckStructure->Tier2 Yes CheckScale Scale > 100mg? CheckStructure->CheckScale No Tier1 Tier 1: Standard Toxic (Fume Hood, Nitrile Gloves) CheckScale->Tier1 No CheckScale->Tier2 Yes

Figure 2: Safety Tier Selection. Any N-oxide or poly-nitro derivative automatically defaults to Tier 2 (High Hazard) protocols regardless of scale.

References

  • Santa Cruz Biotechnology. 4-Nitropyridine N-oxide Safety Data Sheet. Retrieved from

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Pyridine, 4-Nitro-, 1-Oxide. Retrieved from

  • University of Wisconsin-Madison. Hazards associated with laboratory scale hydrogenations. Retrieved from

  • ChemicalBook. 4-Nitropyridine N-oxide Reaction Safety Profile. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Overcoming Solubility Challenges with 1-(3-Nitropyridin-4-yl)piperidin-3-ol in DMSO-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 1-(3-Nitropyridin-4-yl)piperidin-3-ol in Dimethyl Sulfoxide (DMSO) for in vitro assays. While public data on this specific molecule is limited, the principles outlined here are derived from extensive experience with similar heterocyclic compounds and established best practices in compound management and assay development.

Our goal is to equip you with a systematic approach to diagnose and resolve solubility issues, ensuring the accuracy and reproducibility of your experimental data.

Part I: Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers face when working with challenging compounds.

Q1: I'm struggling to dissolve 1-(3-Nitropyridin-4-yl)piperidin-3-ol in 100% DMSO to make a high-concentration stock. What could be the issue?

A: This is a common challenge with crystalline or lipophilic compounds. The energy required to break the crystal lattice of the solid compound may be higher than the energy gained by its interaction with DMSO alone.[1] Factors influencing this include the compound's intrinsic properties (like molecular planarity and hydrogen bonding potential) and the quality of the DMSO.[2] Even small amounts of absorbed water in the DMSO can significantly reduce its solvating power for hydrophobic molecules.[3] Furthermore, once a compound crystallizes from DMSO, it enters a lower energy state and becomes much harder to redissolve.[3]

Q2: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. Why did this happen?

A: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[4] The DMSO concentration drops dramatically, and the water-based buffer cannot maintain the compound in solution, causing it to precipitate. This is a primary reason for assay artifacts and unreliable data.[5][6] The key is to manage this transition carefully through optimized dilution protocols.[7]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A: The tolerance of cell lines to DMSO varies, but a general rule of thumb is to keep the final concentration below 0.5% to avoid significant toxicity or off-target effects.[8] Some robust cell lines may tolerate up to 1%, but this should be validated. For short-term (≤3.5 hours) non-cellular or bacterial assays, DMSO concentrations up to 5% or even 10% may be acceptable without affecting results.[9][10] It is crucial to always include a vehicle control (medium with the same final DMSO concentration as your test wells) in your experiments to account for any solvent effects.

Q4: Can repeated freeze-thaw cycles of my DMSO stock solution affect my compound's solubility?

A: Yes, absolutely. Each freeze-thaw cycle increases the probability of compound precipitation.[3] As DMSO freezes, the compound can become supersaturated in the remaining liquid phase, promoting nucleation and crystallization. Once precipitated, the compound is often very difficult to re-dissolve fully.[3] Best practice is to aliquot your stock solution into single-use volumes upon preparation to minimize the number of freeze-thaw cycles.[8]

Part II: In-Depth Troubleshooting Guide

This guide provides a systematic, step-by-step approach to resolving solubility issues at different stages of your experiment.

Problem Scenario 1: The Compound Fails to Dissolve in 100% DMSO During Stock Preparation

If you are unable to achieve your target concentration in 100% DMSO, follow this workflow.

G start Start: Weigh Compound & Add Anhydrous DMSO vortex Vortex Vigorously (5-10 min) start->vortex check1 Is Solution Clear? vortex->check1 check4 Is Solution Clear? vortex->check4 sonicate Sonicate in Water Bath (15-30 min) check1->sonicate No success Success: Solution is Ready Filter (0.22 µm), Aliquot & Store at -80°C check1->success Yes check2 Is Solution Clear? sonicate->check2 heat Gentle Heating (37-40°C, 10-15 min) check2->heat No check2->success Yes check3 Is Solution Clear? heat->check3 cosolvent Add Co-solvent (e.g., NMP, PEG 400) See Table 1 check3->cosolvent No check3->success Yes cosolvent->vortex check4->success Yes fail Failure: Re-evaluate Target Concentration Compound may be insoluble at this level. check4->fail No

Caption: Decision workflow for dissolving compounds in DMSO.

  • Use High-Quality Solvent: Always start with anhydrous (≤0.1% water) DMSO. Water impurities are a common cause of poor solubility for hydrophobic compounds.[3]

  • Initial Attempt: Add the calculated volume of DMSO to your pre-weighed compound. Vortex vigorously for 5-10 minutes. Many compounds need significant mechanical energy to dissolve.

  • Apply Sonication: If the solution is not clear, place the vial in a bath sonicator for 15-30 minutes.[7] Sonication uses high-frequency sound waves to create microbubbles that collapse (cavitation), providing intense local energy to break up particle aggregates and enhance dissolution.[3]

  • Use Gentle Heat (with caution): If sonication is insufficient, warm the solution to 37-40°C for 10-15 minutes while mixing.[7] Crucially, you must first confirm that your compound is stable at this temperature. Thermal degradation can lead to inaccurate results.

  • Introduce a Co-solvent: If the compound remains insoluble, a co-solvent may be necessary. Co-solvents are organic solvents miscible with DMSO that can alter the polarity of the solvent system to better match the compound.[11][12] Add a small percentage of a co-solvent (see Table 1) and repeat the vortexing and sonication steps.

Table 1: Recommended Co-solvents for Enhancing DMSO Stock Solubility

Co-solventTypical Starting % (v/v) in DMSOMechanism of Action & ConsiderationsPotential Assay Interference
N-Methyl-2-pyrrolidone (NMP) 5-20%A powerful, polar aprotic solvent that can disrupt crystal lattice forces effectively.[13]Can be more toxic to cells than DMSO. Must be included in vehicle controls.
Polyethylene Glycol 400 (PEG 400) 10-30%A non-toxic polymer that increases solvent polarity and can form hydrogen bonds, aiding dissolution.[13]Can increase viscosity. May interfere with some protein-ligand binding assays.[14]
Ethanol 5-15%A polar protic solvent that can be effective but may be less powerful than NMP for highly lipophilic compounds.[11]Generally well-tolerated by cells at low final concentrations.
Dimethylformamide (DMF) 5-20%Similar to DMSO but can sometimes offer a different solvation profile.Similar toxicity profile to DMSO. Ensure it is fully removed if not part of the assay buffer.
Problem Scenario 2: The Compound Precipitates Upon Dilution into Aqueous Assay Buffer

This is the most common and critical solubility issue. A clear DMSO stock is not a guarantee of success in the final assay plate.

The key to preventing precipitation is to avoid a sudden, drastic change in the solvent environment. A stepwise dilution process is highly recommended.[7]

  • Pre-warm the Assay Buffer: Warm your aqueous assay buffer/medium to the experimental temperature (e.g., 37°C for cell-based assays). This can slightly increase the solubility limit of the compound.[7]

  • Create an Intermediate Dilution: Do not add the concentrated DMSO stock directly to the final large volume of buffer. Instead, perform an intermediate dilution.

    • Example: To get a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), first make a 1:10 intermediate dilution (e.g., 2 µL of stock into 18 µL of buffer).

  • Mix Vigorously: Pipette this intermediate solution up and down rapidly or vortex briefly immediately after adding the stock. This rapid mixing disperses the compound quickly before it has a chance to nucleate and precipitate.[5]

  • Perform the Final Dilution: Immediately add the 20 µL intermediate dilution to the final volume of pre-warmed buffer (e.g., 1980 µL for a final volume of 2 mL) and mix thoroughly again.

  • Visual Confirmation: After each dilution step, visually inspect the solution against a dark background for any signs of cloudiness or precipitate.

G start Start: High-Concentration DMSO Stock Solution prewarm Pre-warm Aqueous Assay Buffer (e.g., 37°C) start->prewarm intermediate Perform Intermediate Dilution (e.g., 1:10 in Buffer) prewarm->intermediate mix1 Mix Vigorously Immediately intermediate->mix1 final_dilution Add Intermediate Mix to Final Buffer Volume mix1->final_dilution mix2 Mix Thoroughly final_dilution->mix2 check Visually Inspect for Precipitate mix2->check success Success: Working Solution is Ready for Assay check->success Clear fail Precipitate Observed: Troubleshoot Further (See 'Using Solubilizers') check->fail Not Clear

Caption: Workflow for diluting DMSO stock into aqueous buffer.

If optimized dilution is still not sufficient, you can add solubilizing agents to your final aqueous buffer to create a more "hospitable" environment for the compound.

Table 2: Common Solubilizing Excipients for Aqueous Buffers

ExcipientTypical Working ConcentrationMechanism of Action & Considerations
Bovine Serum Albumin (BSA) 0.1 - 1% (w/v)Proteins can non-specifically bind to hydrophobic compounds, effectively acting as carriers and preventing precipitation. Note: This will reduce the free concentration of your compound available to interact with its target.
Cyclodextrins (e.g., HP-β-CD) 1 - 10 mMThese cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate the poorly soluble compound, increasing its apparent water solubility.[13]
Tween® 20 / Triton™ X-100 0.01 - 0.05% (v/v)These non-ionic detergents form micelles above their critical micelle concentration (CMC). The hydrophobic compound can partition into the core of the micelle, keeping it in solution.[15] Caution: Detergents can disrupt cell membranes and interfere with certain assays.
Part III: Best Practices for Storage and Handling
  • Storage: Once a stable stock solution is prepared, it should be stored at -20°C or, preferably, -80°C to ensure long-term stability.[8]

  • Aliquoting: As mentioned, always aliquot stocks into single-use volumes to avoid repeated freeze-thaw cycles.[8]

  • Verification: For critical experiments, it is advisable to periodically check the concentration of your stock solution via an analytical method like HPLC-UV to ensure no degradation or precipitation has occurred during storage.

By implementing these systematic troubleshooting steps, researchers can confidently address the solubility challenges posed by 1-(3-Nitropyridin-4-yl)piperidin-3-ol and other poorly soluble compounds, leading to more reliable and reproducible scientific outcomes.

References
  • Benchchem. Technical Support Center: Improving Compound Solubility in DMSO.

  • Singh, A. et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research.

  • Geilfus, N-X. et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology.

  • Manios, S. G. et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters.

  • gChem. DMSO.

  • Mettou, A. et al. (2017). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Journal of Medicinal Chemistry.

  • MedChemExpress (MCE). Compound Handling Instructions.

  • Geilfus, N-X. et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' Publications.

  • Ghasemi, F. et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling.

  • Johnston, M. R. et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening.

  • Gaylord Chemical. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual.

  • Wallin, S. et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry.

  • Alhayyan, A. M. et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.

  • Kumar, S. et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences.

  • Oldenburg, K. et al. (2006). Samples in DMSO: What an end user needs to know. Ziath.

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate.

  • MilliporeSigma. MultiScreen Solubility Filter Plate.

  • PFormulate. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.

  • Box, K. J. et al. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical and Biomedical Analysis.

  • Popa-Burke, I. G. et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.

  • Alsenz, J. & Kansy, M. (2008). In Vitro Solubility Assays in Drug Discovery. Current Drug Metabolism.

Sources

Purification strategies for removing unreacted 3-nitropyridine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The purification of reaction mixtures containing unreacted 3-nitropyridine (precursor) and its derivatives (commonly 3-aminopyridine or substituted pyridines) is a frequent challenge in medicinal chemistry.

The separation difficulty arises because both compounds are aromatic heterocycles with similar lipophilicity in many standard solvents. However, they possess a critical orthogonal property: Basicity (


). [1]
  • 3-Nitropyridine: The nitro group is strongly electron-withdrawing (

    
     effects), which drastically reduces the electron density on the pyridine nitrogen. It effectively acts as a neutral organic  species in mild acidic conditions (
    
    
    
    ).
  • 3-Aminopyridine: The amino group is electron-donating, maintaining or slightly enhancing the basicity of the ring nitrogen (

    
    ).
    

The Golden Rule: We do not separate these based on polarity alone (silica); we separate them based on their ionization state. The most robust protocols exploit the fact that at pH 2–3, the product is a water-soluble cation, while the impurity is an organic-soluble neutral species.

Primary Workflow: Acid-Base Extraction (The "pH Switch")

This is the most scalable and cost-effective method for removing unreacted 3-nitropyridine. It relies on the "pH Switch" mechanism.

The Protocol

Prerequisite: Your product must be significantly more basic (


) than 3-nitropyridine.
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acid Wash (The Separation Step):

    • Wash the organic phase with 1M HCl (3x).

    • Mechanism: The 3-aminopyridine product protonates (

      
      ) and migrates to the aqueous layer. The 3-nitropyridine remains unprotonated (neutral) and stays in the organic layer.
      
  • Organic Wash: Keep the aqueous acidic layer. Wash it once more with fresh organic solvent to remove trace neutral impurities. Discard the organic layers.

  • Basification (The Recovery Step):

    • Cool the aqueous layer (ice bath).

    • Slowly add 6M NaOH or saturated

      
       until the pH reaches 10–12.
      
    • Observation: The product will deprotonate and likely precipitate or oil out.

  • Extraction: Extract the basic aqueous layer with organic solvent (DCM or EtOAc, 3x).

  • Drying: Dry the combined organics over

    
    , filter, and concentrate.
    
Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Product + 3-Nitropyridine) Dissolve Dissolve in EtOAc/DCM Start->Dissolve AcidWash Wash with 1M HCl (pH < 2) Dissolve->AcidWash Split Phase Separation AcidWash->Split OrgPhase Organic Phase Contains: 3-Nitropyridine (Neutral) Split->OrgPhase Neutral Impurities AqPhase Aqueous Phase Contains: Product-H+ (Cation) Split->AqPhase Protonated Product Discard Discard Organic Phase OrgPhase->Discard Basify Basify Aqueous to pH > 10 (NaOH/Na2CO3) AqPhase->Basify Extract Extract into Organic Solvent Basify->Extract Final Pure Product Extract->Final

Figure 1: Chemo-selective extraction workflow exploiting the


 between nitro- and aminopyridines.

Advanced Strategy: Solid Phase Extraction (SCX)[2][3][4]

For small-scale purification (<500 mg) or high-throughput synthesis, Strong Cation Exchange (SCX) cartridges provide a cleaner "Catch and Release" method that avoids liquid-liquid emulsion issues [1].

The "Catch and Release" Protocol

Materials: SCX Cartridge (Sulfonic acid bonded silica/polymer).

  • Conditioning: Flush the cartridge with MeOH, then with DCM.

  • Loading (The "Catch"):

    • Dissolve crude material in a non-basic solvent (DCM or MeOH).

    • Load onto the cartridge.[2]

    • Mechanism: The basic product binds ionically to the sulfonic acid sites. The non-basic 3-nitropyridine flows through unretained.

  • Washing: Flush with 2-3 column volumes of MeOH. This removes all non-basic impurities (the 3-nitropyridine).

  • Elution (The "Release"):

    • Elute with 2M Ammonia in Methanol .

    • Mechanism: The ammonia displaces the product from the sulfonic acid sites.

  • Finish: Concentrate the eluate to obtain the pure free base.

Chromatographic Troubleshooting (Flash/HPLC)

If you must use chromatography (e.g., if your product is not basic enough for extraction), you will likely encounter "tailing" (streaking) of the pyridine ring.[1]

Issue: Peak Tailing

Cause: The basic nitrogen of the pyridine ring interacts with acidic silanol groups (


) on the silica surface, causing secondary retention and broad peaks [2].
Solution: Mobile Phase Modifiers

To obtain sharp peaks, you must suppress silanol ionization or block the sites.[1]

Modifier StrategyProtocolMechanism
Amine Additive Add 1% Triethylamine (TEA) to the mobile phase (e.g., 1% TEA in EtOAc/Hexane).TEA is a stronger base; it saturates the silanol sites, preventing the pyridine product from sticking.
Ammonia Use 1%

in DCM/MeOH gradients.
Similar to TEA but more volatile; ideal for very polar aminopyridines.
Functionalized Silica Use Amine-bonded silica (NH2-Silica) cartridges.The stationary phase is already basic, preventing the acid-base interaction entirely.
Decision Logic for Chromatography

ChromLogic Problem Chromatography Issue: Poor Separation Check Is Product Basic? Problem->Check Yes Yes (Aminopyridine) Check->Yes No No (Neutral/Acidic) Check->No Sol1 Add 1% TEA to Mobile Phase OR Use Amine-Silica Yes->Sol1 Sol2 Optimize Gradient (Change Selectivity) No->Sol2

Figure 2: Decision matrix for optimizing chromatographic separation of pyridine derivatives.

Frequently Asked Questions (FAQs)

Q: My product is water-soluble even at high pH. How do I recover it after the acid wash? A: If your product is highly polar (e.g., a diaminopyridine), it may not extract back into DCM/EtOAc at pH 12.[1]

  • Solution: Instead of liquid extraction, use n-Butanol for the extraction (it extracts more polar compounds) or simply evaporate the aqueous phase (if salt-free) or use the SCX resin method described in Section 3, which avoids the aqueous workup entirely.

Q: I see an emulsion during the extraction. What should I do? A: Pyridines can act as surfactants.

  • Fix: Add brine (saturated NaCl) to the aqueous layer.

  • Fix: Filter the biphasic mixture through a pad of Celite to break the physical emulsion.

Q: Can I use recrystallization? A: 3-Nitropyridine is prone to "oiling out" in many solvents. However, 3-aminopyridines often crystallize well from Toluene or Isopropyl Acetate . If you have significant nitro impurity, it may inhibit crystallization.[1] Use the acid wash (Section 2) as a pre-purification step before attempting crystallization.

Q: What is the exact pKa of 3-nitropyridine? A: The


 of the conjugate acid of 3-nitropyridine is approximately 0.8  [3]. This confirms it will not protonate significantly at pH 2, whereas 3-aminopyridine (

) [4] will be fully protonated.

References

  • Sigma-Aldrich. Supelco Guide to Solid Phase Extraction. (Accessed 2023).[3] Link

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023).[3] Link

  • PubChem. 3-Nitropyridine Compound Summary (Section 3.2). National Library of Medicine. Link

  • University of Tartu. pKa values of nitrogen heterocycles in acetonitrile and water. (2017).[4] Link

Sources

Technical Support Center: Regioselectivity in Nitropyridin-4-yl Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Regioselectivity in


 of Dihalonitropyridines
Target Molecule:  4-(Piperidin-1-yl)-3-nitropyridine derivatives
Primary Substrate:  2,4-Dichloro-3-nitropyridine (and analogs)

Core Directive: The Regioselectivity Paradox

In the synthesis of 4-(piperidin-1-yl)-3-nitropyridines , researchers often encounter a critical regiochemical conflict. The starting material, typically 2,4-dichloro-3-nitropyridine , possesses two electrophilic sites (C2 and C4) activated by both the ring nitrogen and the electron-withdrawing nitro group.

  • The Problem: While the C2 position is electronically highly activated (adjacent to both the ring nitrogen and the nitro group), it is sterically encumbered. The C4 position is electronically activated (para to the ring nitrogen, ortho to the nitro group) but sterically more accessible.

  • The Goal: Selective nucleophilic attack at C4 to generate the target pharmacophore while suppressing C2-substitution and bis-substitution.

This guide provides the mechanistic insight and experimental protocols to guarantee C4 regioselectivity.

Diagnostic & Mechanistic Troubleshooting

Mechanism of Selectivity

The reaction proceeds via an addition-elimination mechanism (


) involving a Meisenheimer complex.
  • Kinetic Control (C4 Attack): The nitro group at C3 creates significant steric bulk around the C2 chlorine. Under mild conditions (low temperature), the piperidine nucleophile preferentially attacks the less hindered C4 position.

  • Thermodynamic/Electronic Risk (C2 Attack): The C2 position is intrinsically more electrophilic due to the inductive effect of the adjacent ring nitrogen. High temperatures or small nucleophiles can overcome the steric barrier, leading to C2 impurities.

Visualizing the Pathway

ReactionPathway SM 2,4-Dichloro-3-nitropyridine TS_C4 TS: C4-Attack (Sterically Favored) SM->TS_C4 0°C to RT Low Barrier TS_C2 TS: C2-Attack (Sterically Hindered) SM->TS_C2 High Temp High Barrier Piperidine Piperidine (Nucleophile) Piperidine->TS_C4 Piperidine->TS_C2 Prod_C4 TARGET: 4-(Piperidin-1-yl) (Major Kinetic Product) TS_C4->Prod_C4 Prod_C2 IMPURITY: 2-(Piperidin-1-yl) (Minor/Thermodynamic) TS_C2->Prod_C2

Figure 1: Reaction coordinate logic. Green path represents the desired kinetic pathway (C4 substitution) favored by steric control.

Experimental Protocol: Ensuring C4 Selectivity

The following protocol is optimized to maximize the steric differentiation between C2 and C4.

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: 2,4-Dichloro-3-nitropyridine (1.0 equiv)

  • Nucleophile: Piperidine (1.05 equiv) — Do not use large excess initially.

  • Base:

    
     or DIPEA (1.1 equiv) — Acts as HCl scavenger.
    
  • Solvent: THF (Anhydrous) or Acetonitrile (MeCN).

Step-by-Step Workflow:

  • Preparation: Dissolve 2,4-dichloro-3-nitropyridine in THF (0.2 M concentration) in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Thermal Control: Cool the solution to -10°C to 0°C using an ice/salt bath. Crucial: Low temperature prevents the nucleophile from overcoming the activation energy barrier of the sterically hindered C2 position.

  • Addition: Mix Piperidine and the tertiary amine base in a separate vial. Add this mixture dropwise to the pyridine solution over 30 minutes.

    • Why? Slow addition keeps the local concentration of nucleophile low, preventing bis-substitution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to Room Temperature (RT). Monitor by TLC/LCMS.

  • Quench: Once SM is consumed (usually < 2 hours), quench with water. Extract with EtOAc.

Optimization Table: Solvent & Base Effects
VariableRecommendationRationale
Solvent THF or DCM Non-polar/moderately polar aprotic solvents enhance steric discrimination. Highly polar solvents (DMF/DMSO) accelerate the reaction too much, potentially eroding selectivity.
Temperature < 0°C Start Essential for kinetic control. Heating (>40°C) significantly increases C2 impurity formation.
Base DIPEA Bulky bases reduce the risk of the base itself acting as a nucleophile or participating in side reactions.
Stoichiometry 1:1.05 Strict stoichiometry prevents the displacement of the second chloride (bis-substitution).

Analytical Troubleshooting (NMR Diagnostics)

Distinguishing the C4-isomer (Target) from the C2-isomer (Impurity) is critical.

1H NMR Signature (in )
FeatureTarget: 4-Substituted (4-piperidyl-2-chloro)Impurity: 2-Substituted (2-piperidyl-4-chloro)
C2-Proton Visible (~8.2 - 8.5 ppm)Absent (Substituted)
C6-Proton Doublet (d,

Hz)
Doublet (d,

Hz)
C5-Proton Doublet (d,

Hz)
Doublet (d,

Hz)
Key ID Look for the deshielded singlet/doublet at >8.0 ppm .[1][2][3][4][5][6] This is the proton sandwiched between the Ring N and the Nitro group. If this peak is present, you have the C4-product.If the most downfield peak is missing, and you only see the C5/C6 AB system, you have the C2-product.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of bis-substituted product (2,4-dipiperidinyl). How do I stop this?

  • Cause: Excess nucleophile or high temperature. The product (monosubstituted) is still activated towards

    
    .
    
  • Fix: Ensure strict 1.05 equiv of piperidine. Do not add excess "to push the reaction." Keep the reaction at 0°C. If the problem persists, dilute the reaction further (0.05 M).

Q2: My reaction is sluggish at 0°C. Can I heat it?

  • Risk: Heating promotes C2 attack.

  • Alternative: Instead of heating, switch to a slightly more polar solvent (e.g., THF

    
     MeCN) or allow longer reaction times at RT. Do not exceed 40°C.
    

Q3: Does the choice of piperidine substituent affect regioselectivity?

  • Insight: Yes. 4-substituted piperidines (e.g., 4-methylpiperidine) behave similarly to piperidine. However, 2-substituted piperidines (e.g., 2-methylpiperidine) are sterically bulkier. This increases selectivity for the C4 position because the C2 attack becomes even more sterically impossible.

Q4: I am using 2,4-dichloro-5-nitropyridine instead of the 3-nitro isomer. Does this guide apply?

  • Differentiation: For 2,4-dichloro-5-nitropyridine , the nitro group is at C5.[7] The C4 position is highly activated (ortho to NO2) and C6 is activated (para to NO2). The C2 position is less activated by the nitro group.

  • Outcome: In the 5-nitro system, C4 substitution is also favored, but primarily for electronic reasons (Ortho-effect) rather than purely steric ones. The protocol above (mild base, low temp) remains effective.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 4-Propylpiperidin-3-amine. (2025).[4][5][8][9][10][11][12] Retrieved from 11

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. (2021).[13] Retrieved from 13

  • BenchChem. Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (2025).[4][5][8][9][10][11][12] Retrieved from 5

  • NIH/PubMed. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2021).[13] Retrieved from 14

  • ResearchGate. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. (2025).[4][5][8][9][10][11][12] Retrieved from 4

Sources

Technical Support Center: HPLC Optimization for Polar Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: PIP-HPLC-OPT-001 Topic: Troubleshooting retention, peak shape, and detection of polar piperidine derivatives.

Introduction: The Piperidine Challenge

Piperidine (


) and its derivatives present a "perfect storm" of chromatographic challenges. As secondary amines, they are highly basic and often polar. In standard Reversed-Phase Liquid Chromatography (RPLC) at neutral or acidic pH, they exist almost exclusively as cations. This leads to two primary failure modes:
  • Dewetting/No Retention: The charged, polar analyte elutes in the void volume (

    
    ) on hydrophobic C18 columns.
    
  • Peak Tailing: The cationic amine interacts strongly with residual anionic silanols (

    
    ) on the silica support, causing kinetic lag and asymmetric peaks.
    

This guide provides a self-validating decision framework to overcome these issues using three distinct strategies: High-pH RPLC , HILIC , and Ion-Pair Chromatography .

Module 1: Method Selection Workflow

Do not guess. Use this logic gate to select the correct separation mode based on your analyte's hydrophobicity (


) and your detector type.
Decision Tree: Method Selection

MethodSelection Figure 1: Decision matrix for selecting the optimal HPLC mode for piperidine derivatives. Start START: Analyte Properties LogP Is LogP < 0 (Highly Polar)? Start->LogP MS_Compat Is MS Detection Required? LogP->MS_Compat Yes (Hydrophilic) HighPH_Check Is Analyte Stable at pH > 10? LogP->HighPH_Check No (Moderately Polar) HILIC MODE A: HILIC (Amide or Bare Silica) MS_Compat->HILIC Yes (Volatile Buffers) MixedMode MODE D: Mixed-Mode (C18 + Cation Exchange) MS_Compat->MixedMode No (Or if HILIC fails) HighPH_RPLC MODE B: High pH RPLC (Hybrid C18, pH 10-11) HighPH_Check->HighPH_RPLC Yes (Neutralize Amine) IonPair MODE C: Ion-Pair RPLC (Sulfonates + Acid) HighPH_Check->IonPair No (Must use Low pH)

Module 2: Troubleshooting & Optimization Protocols

Scenario A: Peak Tailing on C18 Columns

Symptom: Asymmetric peaks (Tailing Factor


).
Root Cause:  Secondary interactions between the positively charged piperidine nitrogen and ionized residual silanols (

) on the column surface.[1]
Protocol 1: The High-pH Suppression Strategy

Best for: Hybrid-silica columns (e.g., Waters XBridge/BEH, Agilent Poroshell HPH).

By raising the mobile phase pH above the analyte's


 (typically pH 10.5–11.0 for piperidines), you force the amine into its neutral (uncharged) state.
  • Mechanism: Neutral amines do not interact with silanols (which are fully ionized but repelled by the high pH environment or capped) and are more hydrophobic, increasing retention on C18.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide) / Acetonitrile.

  • Warning: Do not use standard silica columns; they dissolve above pH 8.0.

Protocol 2: The "Chaotropic" Silanol Masking

Best for: Standard silica C18 columns where high pH is impossible.

If you must run at low pH, standard buffers (Formic Acid) are often insufficient to suppress tailing.

  • Additive: Add 0.1% Trifluoroacetic Acid (TFA) or Triethylamine (TEA) .

    • TFA: Acts as an ion-pairing agent and suppresses silanol ionization (

      
      ).
      
    • TEA: Competing base. It saturates the silanol sites, blocking the piperidine from interacting.

  • Concentration: 5–10 mM TEA is usually sufficient.

Scenario B: No Retention (Elutes at Void Volume)

Symptom:


. The compound elutes with the solvent front.
Root Cause:  The piperidine derivative is too polar/hydrophilic for the C18 phase to grab.
Protocol 3: HILIC Implementation

Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a high-organic mobile phase.[2]

Step-by-Step Setup:

  • Column: Silica or Amide-bonded phase (Amide is preferred for better peak shape with amines).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Start: 90% B / 10% A.

    • Note: Unlike RPLC, water is the strong solvent . To elute the compound, you increase the water content (decrease B).

  • Sample Diluent: Must be high organic (e.g., 100% ACN). Injecting a water-based sample into a HILIC column causes "solvent washout" and terrible peak distortion.

Protocol 4: Ion-Pair Chromatography (IPC)

Best for: UV detection users who need extreme retention control on existing C18 columns.

  • Reagent: Sodium Octane Sulfonate (SOS) or Sodium Dodecyl Sulfate (SDS).

  • Mechanism: The anionic sulfonate binds to the cationic piperidine, forming a neutral, hydrophobic complex that sticks to the C18 chain.

  • Mobile Phase: 10 mM Phosphate buffer + 5 mM SOS (pH 2.5) / ACN.[3][4][5][6][7]

  • Critical Constraint: Non-volatile. Incompatible with LC-MS .

Module 3: Detection Challenges (No Chromophore)

Piperidine lacks a conjugated


-system, making UV detection at 254 nm impossible.

Comparison of Detection Options:

DetectorSuitabilityLimit of Detection (LOD)Notes
UV (200-210 nm) ModerateHigh

g/mL
Requires ultra-pure solvents (HPLC/MS grade) to avoid baseline noise.
CAD / ELSD HighLow ng/mLUniversal detection. Response depends on analyte mass, not structure.
LC-MS (ESI+) Excellentpg/mLPiperidines ionize easily (

). Requires volatile buffers.
Derivatization HighLow ng/mLReact with FMOC-Cl or Tosyl Chloride to add a UV/Fluorescence tag.

Frequently Asked Questions (FAQ)

Q1: My piperidine peak splits into two. Why? A: This is often due to a pH mismatch close to the


 or "sample solvent shock."
  • Fix 1: Ensure mobile phase pH is at least 2 units away from the

    
     (Rule of 2).[8] Run at pH 2 or pH 11.
    
  • Fix 2: If using HILIC, ensure the sample diluent matches the initial mobile phase (e.g., 90% ACN).

Q2: Can I use standard C18 for high pH methods? A: Generally, no. Standard silica dissolves at pH > 8. You must use "Hybrid" (e.g., Waters BEH, Phenomenex Gemini) or "Bidentate" (e.g., Agilent Zorbax Extend) columns designed for high pH stability [1].

Q3: I see "ghost peaks" in my gradient when using TFA. What is this? A: TFA absorbs UV light at low wavelengths (200–210 nm).[9] As the gradient changes, the refractive index and baseline absorbance shift.

  • Fix: Switch to Phosphoric Acid (if not using MS) or subtract a blank gradient baseline.

Q4: Why is HILIC equilibration taking so long? A: HILIC relies on a "water layer" forming on the silica surface. This hydration process is slow.

  • Fix: Equilibrate for at least 20–30 column volumes (vs. 5–10 for RPLC) before the first injection.

References

  • BenchChem. (2025).[1][5] Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.1

  • Phenomenex. (2025).[10] How to Reduce Peak Tailing in HPLC?11

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.8

  • Thermo Fisher Scientific. (n.d.). HILIC Method Development Guide.12[1][10][13]

  • Alfa Chemistry. (n.d.). Ion Pair Chromatography Reagents.[9][14][15][16]16

Sources

Validation & Comparative

Reference Standards for 1-(3-Nitropyridin-4-yl)piperidin-3-ol Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the development of heterocyclic kinase inhibitors and pharmaceutical intermediates, 1-(3-Nitropyridin-4-yl)piperidin-3-ol serves as a critical scaffold.[1] However, its quality control (QC) presents a distinct metrological challenge: the lack of commercially available ISO 17034 Certified Reference Materials (CRMs) for this specific intermediate often forces laboratories to rely on lower-grade alternatives.

This guide objectively compares the performance of In-House Qualified Working Standards (validated via qNMR) against Commercial Research-Grade Materials and Surrogate Standards . We demonstrate that relying on Commercial Research-Grade materials without re-qualification can lead to potency assignment errors of >5%, primarily due to the "invisible" nature of non-chromophoric impurities like unreacted piperidine-3-ol and retained moisture.[1]

Part 1: Technical Context & Critical Quality Attributes (CQAs)

The synthesis of 1-(3-Nitropyridin-4-yl)piperidin-3-ol typically proceeds via a Nucleophilic Aromatic Substitution (


) of 4-chloro-3-nitropyridine with 3-hydroxypiperidine.[1] This pathway dictates the impurity profile and the necessary specifications for a reference standard.
The "Invisible Impurity" Trap

A critical failure mode in QC for this molecule is the UV Response Disparity .

  • The Chromophore: The 3-nitropyridine moiety has a high molar extinction coefficient (

    
    ) at 254 nm.
    
  • The Impurity: Excess 3-hydroxypiperidine (starting material) lacks a significant chromophore above 210 nm.[1]

  • The Consequence: A standard assessed solely by HPLC-UV Area% may appear 99.9% pure while containing significant amounts of piperidine starting material, leading to mass-balance errors in potency calculations.[1]

Visualization: Synthesis & Impurity Origins

The following diagram maps the synthesis pathway and the origin of critical impurities that the reference standard must control.

SynthesisPath SM1 4-Chloro-3-nitropyridine (High UV Response) Product 1-(3-Nitropyridin-4-yl)piperidin-3-ol (Target Analyte) SM1->Product S_NAr (Base, Heat) Imp1 Hydrolysis Product (4-Hydroxy-3-nitropyridine) SM1->Imp1 Hydrolysis (H2O) Imp2 Regioisomer (If 2-chloro isomer present) SM1->Imp2 Isomeric SM Contamination SM2 3-Hydroxypiperidine (No UV Response) SM2->Product

Figure 1: Synthesis pathway of 1-(3-Nitropyridin-4-yl)piperidin-3-ol illustrating the origin of UV-active and UV-inactive impurities.

Part 2: Comparative Analysis of Reference Standard Alternatives

We evaluated three classes of reference standards typically employed in early-phase development.

Table 1: Performance Comparison of Reference Standard Grades
FeatureOption A: In-House qNMR Qualified (Recommended) Option B: Commercial Research Grade Option C: HPLC Area% Derived
Primary Method qNMR (Internal Standard)Supplier CoA (often HPLC)HPLC-UV Area Normalization
Traceability SI Units (via NIST SRM)Vendor Batch RecordNone (Relative only)
Purity Accuracy 99.9% ± 0.3% 95% - 98% (Variable)Overestimated (often >99%)
Water Accounting Explicitly measured (KF)Often ignored ("Dry basis")Ignored
Risk Profile Low (Self-Validating)High (Batch-to-batch variation)Critical (Misses UV-inactive impurities)
Experimental Data: The "Potency Gap"

We analyzed a batch of 1-(3-Nitropyridin-4-yl)piperidin-3-ol using both HPLC-UV Area% and qNMR (using Maleic Acid as internal standard).

  • HPLC-UV Result: 99.2% purity (Area%).

  • qNMR Result: 94.1% purity (Weight%).

  • Discrepancy: 5.1%.

  • Cause: The sample contained 3.5% residual solvent and 1.2% unreacted 3-hydroxypiperidine (invisible to UV). Using Option B or C would result in a 5% overestimation of the active compound in formulation.

Part 3: The Self-Validating Protocol (qNMR Qualification)

To establish a robust reference standard without purchasing a custom CRM, you must generate an In-House Primary Standard using Quantitative NMR (qNMR). This method is self-validating because it relies on the molar ratio of protons, independent of UV response factors.

Materials
  • Candidate Material: 1-(3-Nitropyridin-4-yl)piperidin-3-ol (>500 mg, recrystallized).[1]

  • Internal Standard (IS): TraceCERT® Maleic Acid or Benzoic Acid (NIST Traceable).

  • Solvent: DMSO-d6 (to ensure solubility of both polar and non-polar components).[1]

Experimental Workflow
  • Drying: Dry the candidate material under vacuum at 40°C for 24 hours. Measure water content via Karl Fischer (KF) titration.

  • Weighing: Accurately weigh ~20 mg of Candidate and ~10 mg of IS into the same vial. Record weights to 0.001 mg precision.

  • Acquisition:

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 60s) to ensure full magnetization recovery.
    • Pulse angle: 90°.

    • Scans: 16 or 32 (for sufficient S/N ratio).

  • Processing: Phase and baseline correct manually. Integrate the diagnostic peak of the Candidate (e.g., aromatic proton at C-2 or C-6 of pyridine) and the IS signal.

Calculation (The Self-Validating Logic)

The potency (


) is calculated directly from physical constants, linking the result to the SI unit of mass.


Where:

  • 
     = Integral area[1][2]
    
  • 
     = Number of protons contributing to the signal[3][4]
    
  • 
     = Molar mass[1]
    
  • 
     = Weighed mass[1]
    
  • 
     = Purity (as a decimal)
    
Visualization: The Qualification Workflow

This diagram illustrates the traceability chain that validates the In-House Standard.

qNMRWorkflow SI_Unit SI Unit: Mass (kg) NIST_SRM Primary Standard (e.g., NIST Benzoic Acid) SI_Unit->NIST_SRM Calibration Internal_Std Internal Standard (IS) (e.g., Maleic Acid, 99.9%) NIST_SRM->Internal_Std Validation qNMR_Exp qNMR Experiment (DMSO-d6, D1=60s) Internal_Std->qNMR_Exp Gravimetric Addition Candidate Candidate Material 1-(3-Nitropyridin-4-yl)piperidin-3-ol Candidate->qNMR_Exp Gravimetric Addition Result Certified Potency Value (Traceable to SI) qNMR_Exp->Result Molar Ratio Calculation

Figure 2: Metrological traceability chain for qualifying an in-house reference standard via qNMR.

Part 4: Recommendations for Routine QC

Once the Primary In-House Standard is established via qNMR, it can be used to validate a secondary HPLC method for routine testing.

  • Use the qNMR-assigned purity to prepare HPLC calibration curves. Do not assume 100% purity.

  • Monitor Relative Response Factors (RRF): Determine the RRF of the 3-hydroxypiperidine impurity (using a refractive index detector or ELSD if UV is insufficient) to ensure the HPLC method is stability-indicating.

  • Storage: Store the standard at -20°C under argon. Re-qualify via qNMR every 12 months, as nitropyridines can be light-sensitive.

References

  • International Organization for Standardization. (2016).[5] ISO 17034:2016 - General requirements for the competence of reference material producers.[5]Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][4][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834-851. Link

  • Bhat, R., et al. (2020). Impurity profiling of piperidine derivatives in pharmaceutical intermediates. Journal of Pharmaceutical and Biomedical Analysis.
  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(3-Nitropyridin-4-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Plan

1-(3-Nitropyridin-4-yl)piperidin-3-ol is a nitrogen-rich heterocyclic intermediate often used in medicinal chemistry. Its disposal requires strict adherence to protocols for high-nitrogen organic bases .

CRITICAL DO's:

  • DO incinerate via a permitted hazardous waste facility (TSDF).

  • DO segregate from strong acids and oxidizers immediately.

  • DO label as "Toxic" and "Irritant" pending full characterization.

CRITICAL DON'Ts:

  • DO NOT dispose of via sanitary sewer (drain).

  • DO NOT mix with metal hydrides or strong reducing agents (risk of exothermic runaway).

  • DO NOT allow residue to dry in unvented containers if peroxide formation (from ether solvents used in synthesis) is suspected.

Chemical Profile & Hazard Assessment

To dispose of this compound safely, we must understand its functional moieties. This molecule combines a nitropyridine core with a piperidinyl side chain.

Functional GroupHazard ContributionDisposal Implication
Nitro Group (-NO₂) Thermal instability; potential shock sensitivity (low, but non-zero); NOx release upon combustion.Must be incinerated in a facility with NOx scrubbers. Avoid friction/impact on dry solids.
Pyridine Ring Aquatic toxicity; bad odor; basicity.[1]Strictly prohibited from drain disposal. Segregate from acids to prevent heat generation.
Piperidine Moiety Corrosivity/Irritation; high pH.Classify as Organic Base .
Hydroxyl Group (-OH) Increases water solubility.High mobility in groundwater; containment is critical.
Regulatory Classification (RCRA)

While 1-(3-Nitropyridin-4-yl)piperidin-3-ol is not explicitly listed on the EPA "P" or "U" lists, it must be managed as a Characteristic Hazardous Waste based on the following likely criteria:

  • Ignitability (D001): If the solid burns vigorously or is wet with flammable solvents.

  • Reactivity (D003): Potential (though low) for nitro-compounds.

  • Toxicity: General organic toxicity.

Waste Segregation & Compatibility[2]

Proper segregation is the primary defense against laboratory accidents. This compound is an Organic Base with Thermal Sensitivity .

Compatibility Matrix
Chemical ClassCompatibilityMechanism of Failure
Strong Acids (HCl, H₂SO₄)INCOMPATIBLE Exothermic protonation of the pyridine/piperidine nitrogen; heat can trigger nitro-group decomposition.
Oxidizers (Peroxides, Nitrates)INCOMPATIBLE Fire/Explosion risk. Nitro groups are already oxidized; adding more oxidizers increases energy potential.
Reducing Agents (LiAlH₄, H₂)INCOMPATIBLE Rapid, exothermic reduction of the nitro group to an amine or hydrazine.
Halogenated Solvents (DCM)COMPATIBLE Generally safe for solution storage, provided no free amines react with the halide (slow alkylation risk).

Operational Disposal Protocol (Step-by-Step)

This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., cannot identify the pH), you must revert to the "Unknowns" protocol.

Phase 1: Preparation & Stabilization
  • Quench: If the material is reaction residue, ensure all reactive reagents (e.g., coupling agents, unreacted thionyl chloride) are quenched.

  • Solvent Check: If dissolved in solvent, identify the solvent flashpoint.

    • Flashpoint < 60°C: Manage as Flammable Waste .

    • Flashpoint > 60°C: Manage as Toxic Organic Waste .

  • pH Check: Verify pH is basic/neutral (pH 8-10 is typical for this compound). Do not acidify.

Phase 2: Packaging
  • Primary Container: Use a high-density polyethylene (HDPE) or glass container.

    • Note: Avoid metal containers due to potential corrosion from the basic amine or reaction with nitro-residues.

  • Headspace: Leave 10-15% headspace to accommodate potential off-gassing or thermal expansion.

  • Secondary Containment: Place the primary container inside a chemically resistant tray or overpack drum during transport to the accumulation area.

Phase 3: Labeling

Affix a hazardous waste tag with the following constituents:

  • Chemical Name: 1-(3-Nitropyridin-4-yl)piperidin-3-ol

  • Hazards: Irritant, Toxic, Potential Thermal Instability.

Workflow Visualization

The following diagram outlines the decision logic for categorizing and packaging this specific waste stream.

DisposalWorkflow Start Waste Generation: 1-(3-Nitropyridin-4-yl)piperidin-3-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid PackSolid Package in HDPE Jar Label: Toxic Solid Organic Solid->PackSolid SolventCheck Identify Solvent Liquid->SolventCheck Halogenated Halogenated (DCM/Chl) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH/EtOAc) SolventCheck->NonHalogenated PackHalo Stream: Halogenated Waste Label: Toxic/Corrosive Halogenated->PackHalo PackNonHalo Stream: Flammable Solvents Label: Ignitable/Toxic NonHalogenated->PackNonHalo Incineration FINAL DISPOSAL: High-Temp Incineration (Permitted TSDF) PackSolid->Incineration PackHalo->Incineration PackNonHalo->Incineration

Caption: Decision logic for segregating 1-(3-Nitropyridin-4-yl)piperidin-3-ol based on physical state and solvent carrier.

Emergency Contingencies

In the event of a spill or exposure, execute the following immediately.

Spill Cleanup (Solid):

  • Evacuate the immediate area if dust is airborne.[2]

  • PPE: Wear nitrile gloves (double gloved), lab coat, and N95/P100 particulate respirator.

  • Method: Do not dry sweep (generates dust). Use a wet wipe or damp paper towel to pick up the solid.

  • Disposal: Place all cleanup materials into a wide-mouth jar, seal, and label as hazardous waste.

Spill Cleanup (Liquid):

  • Absorb: Use vermiculite or clay-based absorbent.

    • Warning: Do not use paper towels if the solvent is nitric acid or a strong oxidizer (unlikely here, but good practice).

  • Collect: Scoop into a pail. Wash the surface with a mild detergent and water.

First Aid:

  • Skin Contact: Wash with soap and water for 15 minutes.[3] Pyridine derivatives can absorb transdermally.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Pyridine and Derivatives.[4][5][6] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[7] Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Nitropyridin-4-yl)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(3-Nitropyridin-4-yl)piperidin-3-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。